Ethyl 6-amino-4-methylnicotinate
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Overview
Description
Ethyl 6-amino-4-methylnicotinate is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is a derivative of nicotinic acid and features an ethyl ester group, an amino group at the 6th position, and a methyl group at the 4th position on the pyridine ring . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-4-methylnicotinate typically involves the esterification of 6-amino-4-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This would likely include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 6-amino-4-methylpyridin-3-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-amino-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 6-amino-4-methylnicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the amino and methyl groups, making it less versatile in chemical reactions.
6-Amino-4-methylnicotinic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
These comparisons highlight the unique structural features of this compound that contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 6-amino-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
YTKNDZOZVKXNBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C)N |
Origin of Product |
United States |
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